![molecular formula C12H23NO3S2 B231506 4-[4-(2-Sulfosulfanylethylamino)butyl]cyclohexene CAS No. 19143-00-1](/img/structure/B231506.png)
4-[4-(2-Sulfosulfanylethylamino)butyl]cyclohexene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(2-Sulfosulfanylethylamino)butyl]cyclohexene, also known as SB 216763, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2000 by Davies et al. and has since been used in various fields of research, including cancer, diabetes, and neurodegenerative diseases.
Mecanismo De Acción
4-[4-(2-Sulfosulfanylethylamino)butyl]cyclohexene 216763 inhibits GSK-3 by binding to the ATP-binding site of the enzyme, thereby preventing its phosphorylation and subsequent activation. This results in the inhibition of downstream signaling pathways that are regulated by GSK-3, such as the Wnt/β-catenin pathway, the PI3K/Akt pathway, and the NF-κB pathway.
Biochemical and Physiological Effects:
This compound 216763 has been shown to have a wide range of biochemical and physiological effects, including the regulation of gene expression, cell proliferation, differentiation, and apoptosis. It has been used to study the role of GSK-3 in various diseases, such as cancer, diabetes, and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-[4-(2-Sulfosulfanylethylamino)butyl]cyclohexene 216763 is its high potency and specificity for GSK-3 inhibition. It has been shown to be effective in various in vitro and in vivo models, making it a valuable tool for scientific research. However, one limitation of this compound 216763 is its potential off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the use of 4-[4-(2-Sulfosulfanylethylamino)butyl]cyclohexene 216763 in scientific research. One area of interest is the role of GSK-3 in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. This compound 216763 has been shown to improve cognitive function in animal models of Alzheimer's disease, highlighting its potential as a therapeutic agent. Another area of interest is the use of this compound 216763 in combination with other drugs or therapies to enhance their efficacy. Finally, the development of more specific GSK-3 inhibitors may provide valuable insights into the role of this enzyme in various diseases.
Métodos De Síntesis
The synthesis of 4-[4-(2-Sulfosulfanylethylamino)butyl]cyclohexene 216763 involves the reaction of 4-bromocyclohexene with 1,4-bis(2-aminoethylthio)butane in the presence of sodium hydride. The resulting product is then treated with sodium sulfite to form the sulfonate group, yielding this compound 216763.
Aplicaciones Científicas De Investigación
4-[4-(2-Sulfosulfanylethylamino)butyl]cyclohexene 216763 has been extensively used in scientific research as a potent inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a crucial role in various cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. This compound 216763 has been shown to inhibit GSK-3 activity in vitro and in vivo, leading to a wide range of biological effects.
Propiedades
Número CAS |
19143-00-1 |
|---|---|
Fórmula molecular |
C12H23NO3S2 |
Peso molecular |
293.5 g/mol |
Nombre IUPAC |
4-[4-(2-sulfosulfanylethylamino)butyl]cyclohexene |
InChI |
InChI=1S/C12H23NO3S2/c14-18(15,16)17-11-10-13-9-5-4-8-12-6-2-1-3-7-12/h1-2,12-13H,3-11H2,(H,14,15,16) |
Clave InChI |
DRVHDTQUWCFVON-UHFFFAOYSA-N |
SMILES |
C1CC(CC=C1)CCCCNCCSS(=O)(=O)O |
SMILES canónico |
C1CC(CC=C1)CCCCNCCSS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



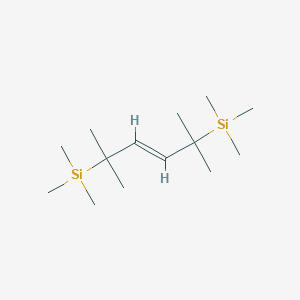
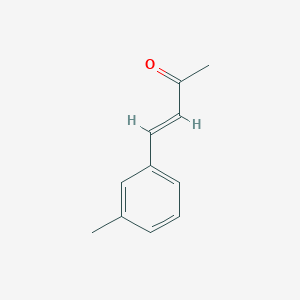
![2,5-dihydroxy-3-[(E)-16-(2-hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)hexadec-8-enyl]-6-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B231437.png)
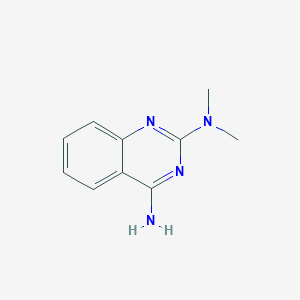
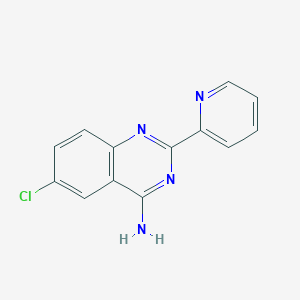
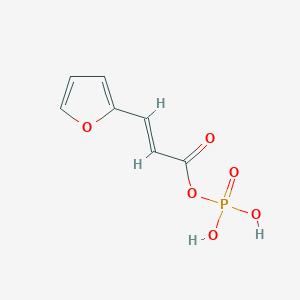
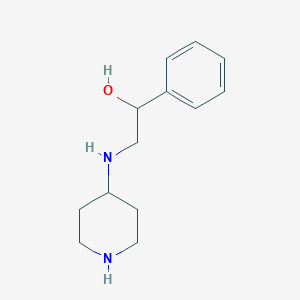
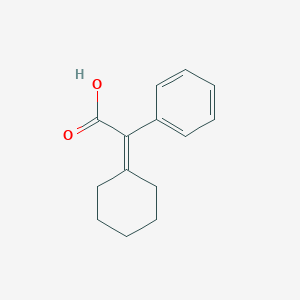
![2-[[[2-Hydroxy-1,1-di(hydroxymethyl)ethyl]imino]methyl]phenol](/img/structure/B231450.png)
![2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydro-3,4-furandiol](/img/structure/B231452.png)
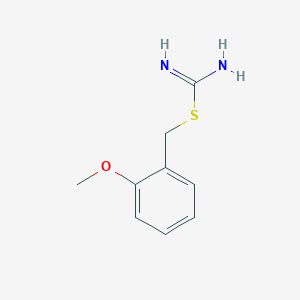
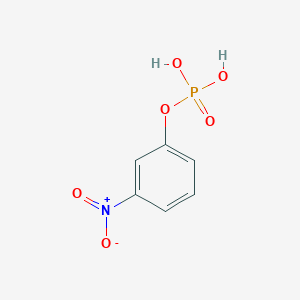
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] N-sulfooxyhex-5-enimidothioate](/img/structure/B231464.png)
![Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]-](/img/structure/B231465.png)